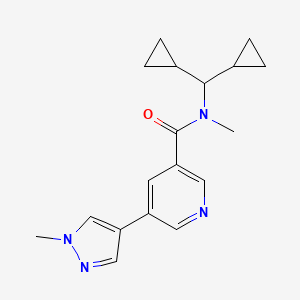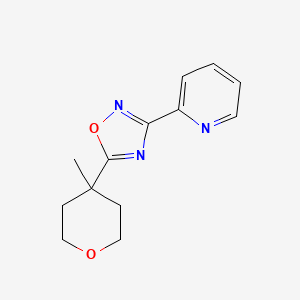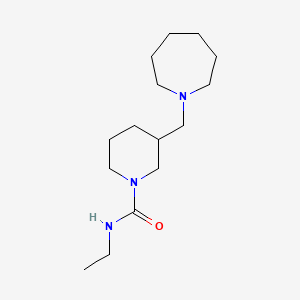
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as DMTFE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can induce cell death in cancer cells and inhibit the growth and proliferation of tumor cells. In vivo studies have shown that 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its high potency and selectivity for certain enzymes and receptors. This allows researchers to study the effects of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one on specific signaling pathways and biological processes. However, one of the limitations of using 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are many potential future directions for research on 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. One area of research could focus on the development of new synthetic methods for producing 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and related compounds. Another area of research could focus on the optimization of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one as a drug candidate for the treatment of various diseases. Additionally, future research could investigate the potential use of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in other fields such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been studied for its potential use as a building block for the synthesis of polymers and other materials. In catalysis, 3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been investigated as a potential catalyst for various chemical reactions.
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c1-8-5-17(6-9(2)19-8)10-3-4-16(11(10)18)7-12(13,14)15/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFLJSFEVYQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(C2=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)


![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)